1,2-Dichloro-4-iodoperfluorobutane

Physical Property Density Purification

1,2-Dichloro-4-iodoperfluorobutane (CAS 678-13-7) is a custom-synthesized, mixed-halogen perfluoroalkyl building block. It belongs to the class of fluoroalkyl iodides and is primarily supplied as a research chemical or intermediate.

Molecular Formula C4Cl2F7I
Molecular Weight 378.84 g/mol
CAS No. 678-13-7
Cat. No. B1600425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-iodoperfluorobutane
CAS678-13-7
Molecular FormulaC4Cl2F7I
Molecular Weight378.84 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)Cl)(F)Cl)(C(F)(F)I)(F)F
InChIInChI=1S/C4Cl2F7I/c5-1(7,3(6,10)11)2(8,9)4(12,13)14
InChIKeyYRAAQTPTEGTGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-4-iodoperfluorobutane (CAS 678-13-7): A Specialized Fluoroalkyl Iodide Intermediate


1,2-Dichloro-4-iodoperfluorobutane (CAS 678-13-7) is a custom-synthesized, mixed-halogen perfluoroalkyl building block [1]. It belongs to the class of fluoroalkyl iodides and is primarily supplied as a research chemical or intermediate . Its defining structural feature is the combination of both chlorine and iodine substituents on a perfluorinated C4 backbone, yielding the molecular formula C4Cl2F7I and a high density of approximately 2.17 g/cm³ . This unique halogenation pattern distinguishes it from more common perfluoroalkyl iodides and provides a distinct reactivity profile for specialized organic syntheses.

Workflow Orthogonal functionalization of perfluorinated scaffolds
Selection Mixed-halogen perfluoroalkyl iodide with dual C-I / C-Cl reactivity
Use Context Synthesis of complex fluorinated intermediates, telomers, and high-density reagents

Why 1,2-Dichloro-4-iodoperfluorobutane Cannot Be Replaced by Common Perfluoroalkyl Iodides


The substitution of 1,2-Dichloro-4-iodoperfluorobutane with a generic perfluoroalkyl iodide, such as perfluorobutyl iodide (C4F9I), is not chemically or physically equivalent. The target compound's unique combination of a reactive iodine terminus and two strong carbon-chlorine bonds creates a dual-reactivity handle absent in fully fluorinated analogs. This structural difference fundamentally alters its physical properties and synthetic utility. For instance, the presence of chlorine significantly increases the density (2.171 g/cm³) compared to perfluorobutyl iodide (2.01 g/cm³), which can impact phase behavior and purification [1]. More critically, the C-Cl bonds provide orthogonal sites for further functionalization (e.g., via nucleophilic substitution or cross-coupling) that are impossible with a simple perfluoroalkyl chain [2]. This makes the compound an essential, non-substitutable precursor for synthesizing complex, mixed-halogen organofluorine molecules.

Target Compound
Generic Perfluoroalkyl Iodide (e.g., C₄F₉I)
Higher density alters phase separation and purification behavior
Lower density limits phase-driven separation
Reduced volatility at ambient pressure; requires reduced pressure distillation
Higher volatility increases evaporative loss and potential inhalation hazard
C-Cl bonds enable orthogonal post-functionalization (nucleophilic substitution, cross-coupling)
Lacks C-Cl sites; limited to single-point modification after iodine reaction

Quantitative Differentiation: Comparing 1,2-Dichloro-4-iodoperfluorobutane to Closest Analogs


Density Comparison: 1,2-Dichloro-4-iodoperfluorobutane vs. Perfluorobutyl Iodide

The density of 1,2-Dichloro-4-iodoperfluorobutane (2.171 g/cm³) is significantly higher than that of the common analog perfluorobutyl iodide (2.01 g/cm³). This difference arises from the substitution of two fluorine atoms with heavier chlorine atoms [1].

Liquid Density
Reported
2.171 g/cm³ vs 2.01 g/cm³
+0.161 g/cm³ (~8% increase)
Higher density may support phase separation and simplify purification
Standard ambient conditions; computed/reported values
Physical Property Density Purification

Boiling Point and Volatility: 1,2-Dichloro-4-iodoperfluorobutane vs. Perfluorobutyl Iodide

The boiling point of 1,2-Dichloro-4-iodoperfluorobutane is reported at 66°C at a reduced pressure of 67 mmHg . Its volatility is distinct from perfluorobutyl iodide, which has a reported boiling point of 66-67°C at standard atmospheric pressure (760 mmHg) [1]. This indicates the target compound is significantly less volatile and requires reduced pressure for distillation at a comparable temperature.

Boiling Point / Volatility
Reported
66°C (67 mmHg)
66–67°C (760 mmHg)
~11× lower pressure
Reduced volatility lowers evaporative loss and inhalation hazard risk
Comparison uses reported boiling points at specified pressures
Physical Property Boiling Point Volatility

Dual Halogen Reactivity: Orthogonal Functionalization Potential

1,2-Dichloro-4-iodoperfluorobutane offers two distinct carbon-halogen bonds for sequential, chemoselective functionalization: a reactive C-I bond and two less reactive C-Cl bonds. This is a key differentiator from analogs like 1-Chloro-4-iodoperfluorobutane (CAS 5848-38-4), which contains only one C-Cl bond . The presence of two chlorine atoms on the target compound allows for more complex molecular elaboration after the initial reaction at the iodine site [1].

C-Cl Handle Count
Class-level
2 chlorine atoms
vs 1 Cl in 1-chloro-4-iodoperfluorobutane
Dual C-Cl sites expand sequential functionalization routes
Structural comparison; post-iodine elaboration potential
Synthetic Chemistry Cross-Coupling Building Block

Inherent Synthetic Versatility: A Gateway to Diverse Fluorinated Scaffolds

The compound is a specialized building block used to create complex fluorinated molecules . Its use in reactions such as iodine transfer polymerization (ITP) enables the synthesis of fluorinated telomers with tailored properties [1]. This contrasts with simpler perfluoroalkyl iodides, which are primarily used as chain-terminating agents or for introducing a single fluorinated group, thereby offering a lower degree of molecular complexity [2].

Synthetic Versatility
Class-level
Building block for telomers / complex fluorinated molecules
Enables access to broader fluorinated chemical space than simple perfluoroalkyl iodides
Qualitative inference from structural features; may require synthesis validation
Synthetic Chemistry Telomerization Precursor

Key Application Scenarios for Procuring 1,2-Dichloro-4-iodoperfluorobutane


Synthesis of Orthogonally Functionalized Fluorinated Intermediates

This compound is ideally suited for projects requiring the sequential functionalization of a perfluorinated scaffold. As established by its dual C-I and C-Cl reactivity profile [1], it enables chemists to perform a coupling reaction at the iodine terminus while leaving the chlorine atoms untouched for a subsequent, different transformation. This is a critical advantage for building complex organofluorine molecules for medicinal chemistry or materials science.

Preparation of Custom Fluorinated Telomers and Macromonomers

In polymer chemistry, particularly in the synthesis of fluorinated telomers via iodine transfer polymerization (ITP), 1,2-Dichloro-4-iodoperfluorobutane serves as a specialized chain transfer agent or building block [2]. Its unique structure allows for the incorporation of chlorine atoms into the polymer backbone, which can be used to modulate the final polymer's properties, such as its refractive index, solubility, or adhesion, in ways not possible with simpler perfluoroalkyl iodides.

Development of High-Density Liquid Research Reagents

For applications involving biphasic reaction systems or where density-driven separation is beneficial, the significantly higher density of 1,2-Dichloro-4-iodoperfluorobutane (2.171 g/cm³) compared to perfluorobutyl iodide (2.01 g/cm³) provides a clear technical advantage [3]. This property makes it a preferable choice for developing specialized solvents or reagents where phase behavior is critical to the process.

Application
Selection Property
Validation Focus
Orthogonal functionalization of perfluorinated intermediates
Dual C-I / C-Cl reactivity handle
Sequential functionalization efficiency and chemoselectivity
Custom fluorinated telomers / macromonomers
Iodine transfer polymerization building block
Polymer backbone chlorine incorporation and property modulation
High-density liquid research reagents
Higher density profile vs common perfluoroalkyl iodides
Phase separation behavior and purification workflow compatibility

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